6-[(oxiran-2-yl)methoxy]quinoline
Description
Properties
CAS No. |
84344-73-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Oxiran 2 Yl Methoxy Quinoline and Analogues
Strategic Approaches to the Quinoline (B57606) Core
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. frontiersin.orgacs.org Consequently, numerous methods for its synthesis have been developed, ranging from classical name reactions to modern transition-metal-catalyzed approaches. nih.govnih.gov The choice of strategy is often dictated by the desired substitution pattern on the final molecule.
Annulation, or ring-forming, reactions are the foundation of quinoline synthesis. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still employed, contemporary research focuses on developing more efficient, sustainable, and versatile protocols. nih.gov Recent advancements have centered on transition-metal catalysis, multicomponent reactions (MCRs), and novel activation methods that offer improved yields and broader substrate scope. mdpi.comscilit.com
Oxidative annulation strategies, in particular, have gained significant traction. mdpi.comscilit.com These methods often involve the activation of C-H bonds, providing an atom-economical route to the quinoline core. mdpi.com For instance, transition metals such as rhodium, copper, and cobalt are effective catalysts for the cyclization of anilines with various coupling partners. mdpi.com A notable example is the rhodium-catalyzed cyclization of anilines with alkynyl esters, which provides a regioselective pathway to quinoline carboxylates. mdpi.com Similarly, copper and cobalt catalysts have been utilized in annulation reactions of ketone oxime acetates or the cyclization of acetophenones with anilines to generate a variety of quinoline structures with high efficiency. mdpi.com
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been updated with modern techniques. nih.gov The use of microwave irradiation in conjunction with a reusable solid acid catalyst like Nafion NR50 has been shown to promote an environmentally friendly and efficient synthesis of quinolines. mdpi.com
Multicomponent reactions (MCRs) represent another powerful strategy, allowing for the construction of complex quinoline scaffolds in a single step from multiple starting materials. rsc.org This convergent approach enhances synthetic efficiency and allows for rapid generation of diverse molecular libraries. rsc.org
Table 1: Comparison of Modern Quinoline Annulation Strategies
| Strategy | Catalyst / Promoter | Reactants | Key Features |
|---|---|---|---|
| Oxidative Annulation | Rhodium (Rh) | Anilines, Alkynyl esters | Facilitates ortho-C–H bond activation and subsequent cyclization under mild conditions. mdpi.com |
| Oxidative Annulation | Copper (Cu) | Ketone oxime acetates, o-trifluoroacetyl anilines | Efficient synthesis of 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com |
| Oxidative Annulation | Cobalt (Co) | 2-Aminoaryl alcohols, Ketones | Ligand-free, one-pot synthesis of quinolines under mild conditions. mdpi.com |
| Microwave-Assisted Friedländer | Nafion NR50 (Solid Acid) | 2-Aminoaryl ketones, α-Methylene carbonyls | Green chemistry approach; reusable catalyst; improved reaction efficiency. mdpi.com |
| [4+2] Annulation | Triflic Anhydride (Tf₂O) | Ketoximes, Alkynes | Metal-free synthesis of functionalized quinolines. scilit.com |
| Paired Electrosynthesis Annulation | Electrochemical Cell | Isatin derivatives, Alkynes | Achieves direct synthesis and introduction of quinoline moieties to other molecules simultaneously. nih.gov |
An alternative to constructing the quinoline ring de novo is the functionalization of a pre-existing quinoline scaffold. acs.org This approach is particularly valuable for late-stage modification of complex molecules. Transition-metal-catalyzed C-H activation has become a primary tool for the direct introduction of functional groups onto the quinoline ring, a process that is both atom- and step-economical. acs.org
While C-H functionalization can occur at various positions, the electronic properties of the quinoline ring and the use of directing groups often favor specific sites. acs.orgnih.gov The nitrogen atom inherently makes the C2 and C4 positions electron-deficient and susceptible to nucleophilic attack, while the C3, C5, C6, and C8 positions are more prone to electrophilic attack. Directing groups can override these intrinsic reactivities. A common strategy involves the use of quinoline N-oxide, where the N-oxide moiety acts as a directing group to facilitate functionalization at the C2 and C8 positions via the formation of stable five-membered metallacyclic intermediates. acs.orgresearchgate.net
For the synthesis of 6-[(oxiran-2-yl)methoxy]quinoline, the key precursor is 6-hydroxyquinoline (B46185). Direct C-H hydroxylation at the C6 position of an unsubstituted quinoline is challenging. Therefore, a more common and practical approach is to employ a starting material that already contains the required oxygen functionality. For example, classical methods like the Skraup synthesis can be adapted to use p-aminophenol as the aniline component, which directly installs a hydroxyl group at the desired 6-position of the resulting quinoline ring.
Control over the position of substitution (regioselectivity) is critical for synthesizing a specific isomer like 6-hydroxyquinoline. Modern synthetic methods offer a high degree of control through the careful selection of catalysts, ligands, directing groups, and reaction conditions. nih.gov
Transition-metal-catalyzed C-H functionalization provides numerous examples of regioselective control. mdpi.com For instance, the use of quinoline N-oxides as substrates allows for highly selective functionalization at the C2 or C8 positions depending on the chosen metal catalyst and reaction partner. researchgate.netmdpi.com Palladium catalysis is often used for C2-arylation, while other metals can target the C8 position. mdpi.com
Beyond the use of N-oxides, other strategies have been developed to access different positions. A dearomative hydroboration of quinolines using specific phosphine-ligated borane complexes can selectively introduce boron at the 5,6- or 5,8-positions, which can then be converted to other functional groups. nih.govacs.org Furthermore, the use of different magnesium-based reagents enables a highly versatile and regioselective functionalization of polybromoquinolines. acs.org By choosing the appropriate Grignard reagent, functional groups can be installed sequentially at positions C4, C3, and C2, demonstrating precise control over the synthetic outcome. acs.org The electronic nature of existing substituents on the quinoline ring also plays a crucial role in directing incoming groups. mdpi.com
Table 2: Examples of Regioselective Functionalization of the Quinoline Ring
| Position | Method | Catalyst / Reagent | Key Features |
|---|---|---|---|
| C2 | C-H Arylation | Palladium (Pd) Acetate | Uses quinoline N-oxide as a substrate to direct arylation to the C2 position. mdpi.com |
| C2 | Deoxygenative C-H Thiolation | Triflic Anhydride / Thiourea | Metal-free synthesis of quinoline-2-thiones from quinoline N-oxides. organic-chemistry.org |
| C3 / C4 | C-H Arylation | Palladium (Pd) Acetate / Lewis Acid (LA) | Regioselectivity is controlled by existing electron-withdrawing groups (EWGs) on the quinoline ring. mdpi.com |
| C4 > C3 > C2 | Sequential Magnesiation | i-PrMgCl·LiCl / TMPMgCl·LiCl | Stepwise functionalization of dibromoquinolines via Br/Mg exchange and directed deprotonation. acs.org |
| C5 / C6 | Dearomative Hydroboration | Phosphine-ligated borane complexes | Ligand choice controls regioselectivity between 5,6- and 5,8-hydroboration. nih.govacs.org |
| C8 | C-H Functionalization | Various Transition Metals | The N-oxide moiety can direct functionalization to the C8 position. acs.org |
Epoxidation Reactions for Oxirane Introduction
The oxirane, or epoxide, is a highly useful three-membered ring that acts as a versatile synthetic intermediate due to its reactivity towards nucleophiles. thieme-connect.de The introduction of the oxiran-2-ylmethoxy moiety onto the 6-hydroxyquinoline precursor involves creating a glycidyl ether linkage.
When chirality is a consideration, the synthesis of epoxides requires stereoselective methods. Asymmetric epoxidation creates one enantiomer of the epoxide in excess over the other. The most renowned method for the enantioselective epoxidation of allylic alcohols is the Sharpless Asymmetric Epoxidation (SAE). wikipedia.orgorganicreactions.org
The SAE utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), an optically active dialkyl tartrate ester such as diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). thermofisher.comdalalinstitute.comname-reaction.com The presence of the allylic hydroxyl group is essential for the reaction, as it coordinates to the titanium center, positioning the double bond for a directed oxygen transfer. thermofisher.comlibretexts.org The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of either enantiomer of the epoxy alcohol product with high enantiomeric excess (often >90% ee). organicreactions.orglibretexts.org
While the SAE is the benchmark for allylic alcohols, other techniques exist. Vanadium-based catalysts, often paired with chiral hydroxamic acid ligands, are also effective for the asymmetric epoxidation of allylic and homoallylic alcohols. nih.govacs.org For unfunctionalized alkenes that lack a directing hydroxyl group, the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex, is a powerful alternative. wikipedia.orgnumberanalytics.com
Table 3: Key Features of the Sharpless Asymmetric Epoxidation
| Component | Function | Stereochemical Rule |
|---|---|---|
| Ti(OiPr)₄ | Lewis acidic catalyst center | N/A |
| L-(+)-Diethyl Tartrate (+)-DET | Chiral ligand | Delivers oxygen to the "bottom" face of the alkene when the allylic alcohol is drawn in a standardized orientation (hydroxyl group in the bottom right). libretexts.org |
| D-(-)-Diethyl Tartrate (-)-DET | Chiral ligand | Delivers oxygen to the "top" face of the alkene when the allylic alcohol is drawn in the same standardized orientation. libretexts.org |
| ***tert*-Butyl Hydroperoxide (TBHP)** | Stoichiometric oxidant | N/A |
| Allylic Alcohol | Substrate | The hydroxyl group is crucial for directing the catalyst. thermofisher.com |
The final step in the synthesis of this compound is the formation of the glycidyl ether. This is typically achieved through the reaction of the precursor, 6-hydroxyquinoline, with an epoxide-containing electrophile like epichlorohydrin (B41342). google.comtandfonline.com This transformation is a variation of the Williamson ether synthesis.
The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 6-hydroxyquinoline, forming a more nucleophilic phenoxide. This phenoxide then attacks one of the carbon atoms of the epichlorohydrin epoxide, leading to a ring-opening that forms a 3-chloro-2-hydroxypropyl ether intermediate. In the second step, the same or an additional equivalent of base facilitates an intramolecular nucleophilic substitution (SN2) reaction. The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the new, stable oxirane ring of the final product. google.com
To improve the efficiency of this reaction, modern protocols often employ phase-transfer catalysis (PTC). A solid-liquid PTC method using potassium carbonate as the base and a tetraalkylammonium salt as the catalyst in a suitable solvent can significantly increase the reaction rate and yield of aryl glycidyl ethers. tandfonline.com
Multi-Step Synthetic Sequences and Chemo-Orthogonal Strategies
The construction of this compound typically involves a multi-step process that begins with the formation of the quinoline core, followed by the introduction of the oxirane-methoxy side chain. Chemo-orthogonal strategies are crucial in these sequences to ensure that functional groups are manipulated independently without interfering with other reactive sites in the molecule.
A common synthetic route starts with the synthesis of the 6-hydroxyquinoline precursor. Classic methods like the Skraup, Doebner-von Miller, or Combes syntheses can be employed, starting from p-aminophenol or p-anisidine derivatives. nih.gov For instance, the Skraup synthesis involves reacting p-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. Modern approaches may utilize transition-metal-catalyzed reactions for a more controlled and efficient assembly of the quinoline scaffold. nih.gov
Once 6-hydroxyquinoline is obtained, the oxiran-2-ylmethoxy group is typically installed via a Williamson ether synthesis. wikipedia.org This involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon unit like epichlorohydrin. The reaction is a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org Subsequent intramolecular cyclization yields the desired epoxide ring.
An alternative chemo-orthogonal strategy involves a late-stage epoxidation. In this sequence, 6-hydroxyquinoline is first allylated using allyl bromide to form 6-allyloxyquinoline. The allyl group is stable under various conditions, allowing for further modifications on the quinoline ring if necessary. The sequence is completed by the selective epoxidation of the allyl double bond using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA), which does not affect the aromatic quinoline system. youtube.com
These multi-step approaches allow for the strategic construction of the target molecule, with chemo-orthogonal protecting groups and reaction steps ensuring that the sensitive epoxide and other functionalities are preserved.
Derivatization Strategies for Enhancing Molecular Complexity
The this compound scaffold offers multiple sites for derivatization: the quinoline ring, the oxirane ring, and the methoxy linker. These modifications are key to developing libraries of compounds for structure-activity relationship (SAR) studies.
The quinoline ring system is amenable to a variety of functional group transformations, enabling the synthesis of diverse analogues. rsc.org Recent advances in C-H bond functionalization provide powerful tools for the late-stage modification of the quinoline core, allowing for the introduction of new substituents with high regioselectivity. nih.govrsc.org
One common strategy involves the use of quinoline N-oxides. The N-oxide activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack or C-H functionalization. nih.govresearchgate.net For example, sulfonyl groups can be introduced at the C2 position of quinoline N-oxides using sulfonyl chlorides. researchgate.net The N-oxide can be removed later through reduction.
Other positions on the quinoline ring can also be targeted. For instance, electrophilic aromatic substitution reactions can introduce nitro or halogen groups, which can then be converted into other functionalities like amines or cyano groups. mdpi.comub.edu Palladium-catalyzed cross-coupling reactions are also widely used to form new carbon-carbon or carbon-heteroatom bonds at various positions on the quinoline ring, provided a suitable halide or triflate is present. researchgate.net
Table 1: Examples of Functional Group Transformations on the Quinoline Ring
| Reaction Type | Position | Reagents/Catalyst | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-H Sulfonylation | C2 | RSO₂Cl, CS₂/Et₂NH | -SO₂R | researchgate.net |
| C-H Alkylation | C2 | Acrylates, [Rh(cod)Cl]₂ | -CH₂CH₂CO₂R | nih.gov |
| C-H Arylation | C2 | N-benzylindole, Pd(OAc)₂ | -Aryl | nih.gov |
| Radical Iodination | C3 | N-iodosuccinimide | -I | mdpi.com |
| Friedel–Crafts | C8 | Ynamides, Brønsted acid | -C(R)=CH-NHCOR' | rsc.org |
The epoxide ring is a highly versatile functional group due to its inherent ring strain, making it susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the primary method for modifying the side chain of this compound. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.
The ring-opening can be catalyzed by either acid or base.
Base-catalyzed opening: Strong nucleophiles like alkoxides, amines, or thiols can open the epoxide ring. For example, reaction with an amine (R₂NH) would yield an amino alcohol derivative, 1-(R₂N)-3-(quinolin-6-yloxy)propan-2-ol.
Acid-catalyzed opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. Weaker nucleophiles, such as water or alcohols, can then open the ring to form diols or ether-alcohols, respectively. This reaction often results in the formation of trans-diols.
These ring-opening reactions allow for the introduction of a vast array of functional groups, significantly increasing the molecular complexity and enabling the exploration of different physicochemical properties.
Table 2: Nucleophilic Ring-Opening of the Oxirane Moiety
| Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|
| H₂O | Dilute Acid (e.g., H₂SO₄) | 1,2-Diol | |
| Amines (R₂NH) | Base-catalyzed | Amino alcohol | |
| Alcohols (R'OH) | Acid or Base-catalyzed | Ether alcohol | |
| Thiols (R'SH) | Base-catalyzed | Thioether alcohol | |
| Azides (N₃⁻) | NaN₃ | Azido alcohol | vanderbilt.edu |
The reactivity of the epoxide group makes this compound an excellent platform for creating hybrid molecules or conjugates. nih.gov By reacting the epoxide with another biologically active molecule containing a nucleophilic handle (e.g., an amine, hydroxyl, or thiol group), two distinct pharmacophores can be linked together. nih.gov
For example, a molecule containing a primary or secondary amine can be coupled to the quinoline-epoxide scaffold through a nucleophilic ring-opening reaction. This strategy has been used to create quinoline-sulfonamide hybrids and quinoline-triazole conjugates. nih.govnih.govresearchgate.net The resulting linker is typically a hydroxy-propylene bridge. The goal of creating such hybrids is often to develop dual-action agents or to modulate the properties of the parent molecules. nih.govnih.gov
Methodological Innovations in Reaction Conditions
Innovations in reaction conditions, particularly in catalysis, are pivotal for improving the efficiency, selectivity, and environmental footprint of synthetic routes to quinoline-epoxides.
Catalysis plays a critical role in both the formation of the quinoline core and the subsequent installation of the side chain.
For the Quinoline Core: A wide range of catalytic systems have been developed for quinoline synthesis. acs.org These include:
Transition-Metal Catalysts: Gold, rsc.org rhodium, nih.gov cobalt, nih.gov and copper nih.gov catalysts have all been employed in various cyclization and annulation reactions to build the quinoline ring with high efficiency.
Nanocatalysts: The use of nanocatalysts is a green chemistry approach that can offer high activity and recyclability, reducing catalyst waste and cost. acs.org
Brønsted and Lewis Acids: These are often used in classical syntheses like the Friedländer or Combes reactions to promote the necessary condensation and cyclization steps. nih.govrsc.org
For the Epoxide Side Chain: The key step of forming the ether linkage (Williamson ether synthesis) can also be significantly improved with catalysis. wikipedia.org While strong bases are typically sufficient, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide or crown ethers can be used. wikipedia.orgtandfonline.com PTCs facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the epichlorohydrin, thereby accelerating the reaction and improving yields, often under milder conditions. tandfonline.com For unreactive alkylating agents, catalytic amounts of iodide salts can be added to perform an in-situ Finkelstein reaction, converting a less reactive alkyl chloride to a more reactive alkyl iodide. wikipedia.org
Table 3: Catalytic Systems in Quinoline and Aryl Glycidyl Ether Synthesis
| Synthetic Step | Catalyst Type | Example Catalyst | Function | Reference |
|---|---|---|---|---|
| Quinoline Synthesis | Transition Metal | Gold (Au) complexes | Annulation of anilines and alkynes | rsc.org |
| Quinoline Synthesis | Transition Metal | Cobalt (Co) complexes | C-H activation/cyclization | nih.gov |
| Quinoline Synthesis | Nanocatalyst | Fe₃O₄ Nanoparticles | Friedländer annulation | acs.org |
| Williamson Ether Synthesis | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Increases solubility/reactivity of nucleophile | wikipedia.orgtandfonline.com |
| Williamson Ether Synthesis | Additive | Silver Oxide (Ag₂O) | Activates halide leaving group | wikipedia.org |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound, the application of phase-transfer catalysis to enhance reaction efficiency and reduce solvent usage, and the development of solvent-free reaction conditions.
The conventional synthesis of this compound involves the reaction of 6-hydroxyquinoline with epichlorohydrin in the presence of a base. While effective, this method often requires significant amounts of organic solvents and can lead to the formation of byproducts. Greener alternatives seek to address these limitations.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. bohrium.comeurekaselect.com In the context of quinoline synthesis, microwave-assisted methods have been successfully employed for various derivatives, showcasing advantages over conventional heating. bohrium.comjetir.org For the synthesis of this compound analogs, microwave heating can accelerate the etherification reaction between a hydroxyquinoline and an epoxide-containing reagent, potentially under solvent-free conditions or in greener solvents like water or ethanol. ijpsjournal.comresearchgate.net This not only reduces energy consumption but also minimizes the use of volatile organic compounds (VOCs).
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The physical phenomenon of acoustic cavitation can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods. nih.govresearchgate.netrsc.org Ultrasound-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, including quinoline derivatives. nih.govresearchgate.netnih.gov For the synthesis of glycidyl ethers, ultrasound has been shown to be highly efficient, especially in heterogeneous, solvent-free systems, leading to high yields and purity. researchgate.netresearchgate.net This technique offers a promising avenue for the eco-friendly production of this compound.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a valuable technique for reacting reagents that are in different, immiscible phases. In the synthesis of this compound from 6-hydroxyquinoline (an organic-soluble reactant) and a basic aqueous solution, a phase-transfer catalyst can facilitate the transfer of the hydroxide ion or the phenoxide ion between the two phases, thereby accelerating the reaction. This can lead to higher yields, milder reaction conditions, and a reduction in the need for harsh, anhydrous conditions and flammable organic solvents. researchgate.net The use of solid-liquid phase-transfer catalysis further simplifies the work-up procedure, as the solid byproducts can be easily removed by filtration. researchgate.net
The following table provides a comparative overview of different synthetic approaches, highlighting the advantages of greener methodologies.
| Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Green Chemistry Aspects |
| Conventional Synthesis | Sodium Hydroxide | Tetrahydrofuran (THF) | Several hours | 65-72 | Use of organic solvent. |
| Microwave-Assisted | YbCl₃ (catalyst) | Solvent-free | 4-6 hours | 75-93 | Reduced reaction time, solvent-free. researchgate.net |
| Ultrasound-Assisted | SnCl₂·2H₂O (precatalyst) | Water | Not specified | Good yields | Use of water as a green solvent. researchgate.net |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Water/Organic | Shorter than conventional | High | Reduced organic solvent, milder conditions. |
| Solvent- and Catalyst-Free | Heat | None | 5 hours | High | Environmentally benign, avoids toxic catalysts and solvents. jocpr.com |
The exploration of these green synthetic routes not only provides more sustainable pathways to this compound and its analogs but also aligns with the broader goals of modern chemistry to develop processes that are both efficient and environmentally responsible. The continued development of innovative catalytic systems and reaction conditions is expected to further enhance the green credentials of these synthetic methodologies.
Structural Characterization and Spectroscopic Analysis Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 6-[(oxiran-2-yl)methoxy]quinoline. Each technique provides unique insights into the compound's connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to assign the isomeric and stereochemical features.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the (oxiran-2-yl)methoxy side chain. The aromatic region will show a set of multiplets characteristic of the substituted quinoline system. For comparison, the spectral data for the related compound, 6-methoxyquinoline, shows signals in the aromatic region that can help in assigning the protons on the quinoline core of the target molecule. The protons of the oxirane ring and the methylene bridge in the side chain of this compound will appear in the aliphatic region of the spectrum, providing key information about the presence and connectivity of this substituent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of this compound would display signals for the carbon atoms of the quinoline ring, the methoxy ether linkage, and the oxirane ring. The chemical shifts of the quinoline carbons can be compared to those of 6-methoxyquinoline to confirm the substitution pattern. The signals corresponding to the carbons of the (oxiran-2-yl)methoxy group are expected in the upfield region and are crucial for confirming the presence of the epoxide moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the (Oxiran-2-yl)methoxy Group in this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methylene | -O-CH₂ - | 3.9 - 4.3 | ~70 |
| Oxirane | -CH- | 3.2 - 3.5 | ~50 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the expected exact mass is 201.0790 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the initial loss of fragments from the side chain. The most important fragment ion in quinoline itself is formed by the expulsion of HCN. chempap.org For substituted quinolines, the fragmentation can be more complex. The fragmentation of this compound is expected to show characteristic losses, such as the loss of the oxiranylmethyl group or fragments thereof, which would help in confirming the structure of the side chain.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the quinoline ring, the ether linkage, and the epoxide ring.
The spectrum of the related 6-methoxyquinoline shows characteristic peaks for the C-O stretching of the methoxy group and the C=N and C=C stretching vibrations of the quinoline ring. nih.govnist.gov In addition to these, the IR spectrum of this compound is expected to show specific bands for the oxirane ring, typically appearing in the regions of 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric ring stretching), and 810-750 cm⁻¹ (symmetric ring stretching). The C-O-C stretching of the ether linkage would also be prominent.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=N stretch (quinoline) | ~1600 |
| C=C stretch (quinoline) | ~1500, ~1470 |
| C-O-C stretch (ether) | 1250-1050 |
| C-O stretch (epoxide) | ~1250 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center at the oxirane ring. This would be crucial for establishing the stereochemistry of the molecule. While no specific crystal structure data for this compound has been found in the searched literature, studies on similar quinoline derivatives have utilized this technique for structural elucidation. nih.govresearchgate.net The analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.
Chromatographic and Purity Assessment Methods for Research Materials
The purity of a research material is paramount for obtaining reliable and reproducible results. Chromatographic techniques are commonly employed for the purification and purity assessment of organic compounds like this compound.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.
Column Chromatography: For the purification of this compound on a larger scale, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to this compound can be used to determine its purity relative to any impurities present.
Mechanistic Investigations of Molecular Interactions and Biological Activities
Structure-Activity Relationship (SAR) Studies of 6-[(oxiran-2-yl)methoxy]quinoline and Related Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline (B57606) derivatives, the type, number, and position of substituents on the bicyclic ring system can dramatically alter their pharmacological profile. rsc.orgrsc.org
The placement of functional groups on the quinoline scaffold is a critical determinant of efficacy and mechanism of action. rsc.org Research across various quinoline series demonstrates that even minor positional shifts of a substituent can lead to significant changes in biological outcomes.
For instance, in the context of anticancer activity, studies have shown differential effects based on substituent location. Some research indicates that methyl substitution at the C-5 position of the quinoline ring results in more potent activity against cancer cell lines compared to C-6 substituted analogues. biointerfaceresearch.com Conversely, other studies have identified potent antiproliferative agents among 2,4,8-trisubstituted and 6,8-disubstituted quinolines. biointerfaceresearch.comnih.gov In the development of irreversible kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2), 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have proven effective, with the substituent at the 6-position playing a crucial role in covalent bond formation. nih.gov
The electronic nature of substituents also has a profound impact. In a series of quinoline-imidazole hybrids, an electron-donating methoxy group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org Similarly, for quinolone-based hydrazones targeting metabolic enzymes, the position and electronic properties of substituents on an attached aryl ring significantly influence inhibitory potential. acs.org
Table 1: Influence of Substituent Position on the Biological Activity of Quinoline Analogues
| Quinoline Analogue Class | Substituent Position(s) | Observed Biological Effect | Reference(s) |
|---|---|---|---|
| 4-Aminoquinolines | Bi-aryl group at C-7 | Potent antimalarial activity | biointerfaceresearch.com |
| Indole-quinolines | Methyl group at C-5 vs. C-6 | C-5 substitution showed more potent anticancer activity | biointerfaceresearch.com |
| Quinoline-imidazole hybrids | Methoxy group at C-2 | Enhanced antimalarial activity | rsc.org |
| 4-Anilinoquinoline-3-carbonitriles | Substituents at C-6 and C-7 | Irreversible inhibition of EGFR and HER-2 kinases | nih.gov |
The this compound molecule contains a chiral center at the C-2 position of the oxirane ring. Stereochemistry is a critical factor in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. The spatial arrangement of atoms in a molecule dictates how it fits into a binding site, and enantiomers (non-superimposable mirror images) of a chiral drug can exhibit widely different biological activities, potencies, and metabolic fates.
While specific studies on the separate enantiomers of this compound are not detailed in the reviewed literature, the inherent reactivity of the epoxide (oxirane) group underscores the importance of its stereochemistry. The epoxide is a strained three-membered ring, making it susceptible to nucleophilic attack from amino acid residues (e.g., cysteine, histidine, lysine) within a protein's active site. This can lead to the formation of a stable covalent bond, often resulting in irreversible inhibition of the target protein.
The orientation of the oxirane ring relative to the quinoline scaffold, dictated by its stereochemistry (R or S configuration), would present a different three-dimensional profile for interaction. One enantiomer may be optimally positioned for a nucleophilic attack by the target protein, leading to high potency, while the other enantiomer may fit poorly in the active site, resulting in lower activity or even interaction with different off-target proteins. Therefore, the stereochemistry of the oxirane ring is presumed to be a crucial determinant for the molecular recognition and subsequent biological activity of this compound.
The methoxy (-OCH₃) group at the C-6 position is another key structural feature of the title compound. Methoxy groups can significantly influence a molecule's physicochemical properties and its interaction with biological targets. researchgate.net They can act as hydrogen bond acceptors and their presence and position can alter electron density, lipophilicity, and metabolic stability.
In various quinoline series, the methoxy group has been shown to be critical for biological activity. For example, a series of 6-methoxy-2-arylquinoline derivatives were specifically designed and evaluated as inhibitors of P-glycoprotein (P-gp), a membrane transporter involved in multidrug resistance. nih.gov In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to be crucial for their anticancer properties, with a 9-methoxy group enhancing the antimigratory activity of the compounds. researchgate.net
Furthermore, a comparative study of 8-methoxyquinoline and its nitrated analogue, 5-nitro-8-methoxyquinoline, revealed that 8-methoxyquinoline possessed stronger antibacterial and antifungal properties, indicating a favorable contribution from the methoxy group that was diminished by the addition of the nitro group. researchgate.net In studies of tetrahydroisoquinolines, which share a similar bicyclic core, compounds with a 6,7-dimethoxy substitution pattern demonstrated exceptionally high binding affinity and selectivity for σ2 receptors compared to their desmethyl (hydroxyl) counterparts. upenn.edunih.gov This highlights the direct and positive role of methoxy groups in facilitating specific receptor-ligand interactions.
Table 2: Comparative Activity of Methoxy-Substituted Quinoline Derivatives
| Compound/Class | Methoxy Group Position(s) | Biological Target/Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| 6-methoxy-2-arylquinolines | C-6 | P-glycoprotein Inhibition | Methoxy group is a key feature for P-gp inhibitory activity. | nih.gov |
| 8-methoxyquinoline | C-8 | Antibacterial / Antifungal | More potent than its 5-nitro derivative, showing the positive contribution of the methoxy group. | researchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | C-9 | Anticancer (Antimigratory) | The 9-methoxy group enhanced the antimigratory effects of the series. | researchgate.net |
| 6,7-dimethoxy-tetrahydroisoquinolines | C-6, C-7 | σ2 Receptor Binding | The dimethoxy substitution provided superior binding affinity compared to the hydroxyl analogue. | upenn.edunih.gov |
Exploration of Molecular Targets and Pathways
Identifying the specific molecular targets and signaling pathways affected by a compound is essential for understanding its mechanism of action. The quinoline scaffold is a versatile pharmacophore known to interact with a wide array of biological targets. rsc.orgijresm.com
The quinoline nucleus is a privileged scaffold for the development of enzyme inhibitors. The reactive epoxide group of this compound suggests it likely functions as an alkylating agent, forming covalent adducts with nucleophilic residues in enzyme active sites.
DNA Topoisomerases: The quinolone class of antibiotics, which share the bicyclic core of quinolines, are well-established inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). wikipedia.org They interfere with the DNA ligation step, leading to double-strand breaks and bacterial cell death. wikipedia.org Some quinoline derivatives have also shown activity against eukaryotic topoisomerases. wikipedia.org The planar quinoline ring system has the potential to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Kinases: A vast number of quinoline derivatives have been developed as protein kinase inhibitors for cancer therapy. mdpi.com They often target the ATP-binding site of kinases involved in oncogenic signaling pathways. Notable examples include inhibitors of c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com For instance, certain 3,6-disubstituted quinolines are selective c-Met kinase inhibitors, while 4-anilinoquinoline derivatives function as irreversible inhibitors of both EGFR and HER-2 tyrosine kinases. nih.govmdpi.com
Other Enzymes: The versatility of the quinoline scaffold extends to other enzyme classes. Derivatives have been successfully designed as potent and selective inhibitors of human aldose reductase (AKR1B1), an enzyme implicated in diabetic complications. nih.gov Additionally, as previously mentioned, 6-methoxy-2-arylquinolines can inhibit the function of the P-glycoprotein efflux pump. nih.gov Given that this compound contains an epoxide, it could also potentially be a substrate or inhibitor for epoxide hydrolases, enzymes responsible for metabolizing epoxides.
Table 3: Enzyme Inhibition by Various Quinoline-Based Compounds
| Quinoline Derivative | Enzyme Target | Biological Context | Reference(s) |
|---|---|---|---|
| Quinolone Antibiotics | DNA Gyrase / Topoisomerase IV | Antibacterial | wikipedia.org |
| 4-Anilinoquinolines | EGFR, HER-2 Kinases | Anticancer | nih.gov |
| 3,6-Disubstituted quinolines | c-Met Kinase | Anticancer | mdpi.com |
| 1-Oxopyrimido[4,5-c]quinoline-2-acetic acids | Aldose Reductase (AKR1B1) | Diabetic Complications | nih.gov |
| 6-Methoxy-2-arylquinolines | P-glycoprotein (MDR Transporter) | Multidrug Resistance | nih.gov |
In addition to inhibiting enzymes, quinoline derivatives have been shown to bind with high affinity to various cell-surface and intracellular receptors.
Sigma (σ) Receptors: The σ2 receptor, identified as TMEM97, is overexpressed in proliferating cancer cells and is a target for diagnostic imaging and therapy. upenn.edu Studies on structurally related tetrahydroisoquinolines have demonstrated that 6,7-dimethoxy substitution is key for high-affinity and selective binding to σ2 receptors. upenn.edunih.gov Given the structural similarities and the presence of a C-6 methoxy group, this compound could potentially interact with this class of receptors.
Metabotropic Glutamate Receptors (mGluRs): These receptors are involved in modulating synaptic transmission throughout the central nervous system. A series of 2-substituted quinoline-6-carboxamide derivatives have been synthesized and evaluated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1), showing potential for the treatment of neuropathic pain. nih.gov
Growth Factor Receptors: As noted in the kinase section, many quinoline compounds are designed to bind to the kinase domain of growth factor receptors like VEGFR and EGFR, thereby inhibiting the downstream signaling pathways that promote cell proliferation and angiogenesis. mdpi.com
Nucleic Acid Modification Mechanisms by Quinoline Epoxides
The biological activity of quinoline epoxides, such as this compound, is often linked to their ability to interact with and modify nucleic acids. The mechanism is typically twofold, involving the distinct chemical properties of the quinoline core and the epoxide ring. The planar aromatic structure of the quinoline core allows it to act as an intercalating agent, inserting itself between the base pairs of the DNA double helix. orientjchem.org This intercalation can disrupt the normal processes of DNA replication and transcription.
Complementing this action, the highly reactive epoxide (oxirane) group can form covalent bonds with nucleophilic sites present in biomolecules, including DNA. This alkylating action can lead to permanent modification of the nucleic acid structure, causing DNA damage and interfering with its function. Furthermore, studies on related quinoline-based compounds have demonstrated their capacity to inhibit enzymes that interact with DNA. For instance, certain quinoline analogs can inhibit DNA methyltransferases by intercalating into the DNA substrate, which induces a conformational change in the enzyme and moves its catalytic domain away from the DNA. nih.gov This mode of inhibition through DNA intercalation highlights a sophisticated mechanism by which quinoline structures can disrupt crucial cellular processes. nih.gov The class of quinoline compounds has also been extensively reviewed for its role in targeting DNA and DNA-interacting proteins like topoisomerases. nih.gov
Preclinical Biological Evaluation Methodologies (In Vitro and Non-Human In Vivo Models)
Assays for Antiproliferative Activity and Apoptosis Induction
The evaluation of the anticancer potential of quinoline derivatives like this compound involves a variety of in vitro assays. A primary method for assessing antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govnih.gov Studies on oxiranyl-quinoxaline derivatives, which are structurally related, have utilized this assay against neuroblastoma cell lines to determine their half-maximal inhibitory concentrations (IC50). nih.govnih.gov
To understand the mechanism of cell death, researchers investigate whether the compounds induce apoptosis (programmed cell death). This is often assessed by looking for key apoptotic markers. One such method involves analyzing the activation of caspases, a family of proteases that execute the apoptotic process. For example, a quinoline derivative was found to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Other assays include cell cycle analysis, which can reveal if a compound causes cell cycle arrest in a specific phase, and clonogenic assays that measure the ability of single cells to form colonies, providing insight into long-term cytotoxicity. nih.gov
Antimicrobial Efficacy Assessments
The antimicrobial properties of quinoline derivatives are extensively tested against a broad spectrum of pathogens. nih.govbiointerfaceresearch.com Standard methodologies are employed to determine their efficacy. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of a compound that prevents visible growth of a microorganism. tandfonline.comnih.gov This is typically determined using broth microdilution or agar dilution methods.
Quinoline derivatives have demonstrated significant activity against both bacteria and fungi. nih.gov For instance, certain novel quinoline compounds have shown excellent antibacterial activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some exhibiting MIC values as low as 3.12 µg/mL. tandfonline.comnih.gov In the realm of antifungal assessment, these compounds are tested against pathogenic fungi such as Candida albicans and various Aspergillus species. nih.govacs.org The effectiveness of some derivatives has been found to be selective, with certain compounds showing potent action against dermatophytes while others are more active against Candida species. nih.gov
Table 1: Examples of Antimicrobial Activity of Quinoline Derivatives
| Compound Type | Microorganism | Assay | Reported Efficacy | Reference |
|---|---|---|---|---|
| Novel quinoline derivative | Staphylococcus aureus | MIC | 3.12 µg/mL | tandfonline.com |
| Novel quinoline derivative | Escherichia coli | MIC | 3.12 µg/mL | nih.gov |
| Quinoline derivative (Compound 5) | Dermatophytes | MIC | 12.5–25 µg/mL | nih.gov |
| Quinoline derivative (Compound 2) | Candida spp. | MIC | 25–50 µg/mL | nih.gov |
| Quinoline derivative (Ac12) | Sclerotinia sclerotiorum | EC50 | 0.52 µg/mL | acs.org |
| Quinoline derivative (Ac12) | Botrytis cinerea | EC50 | 0.50 µg/mL | acs.org |
Antiviral Activity Investigations (e.g., HIV-1 Integrase, ZIKV)
The antiviral potential of quinoline derivatives has been investigated against several viruses, including the Zika virus (ZIKV), a pathogenic flavivirus. nih.govnih.gov Preclinical evaluation typically involves cell-based assays to determine the compound's efficacy in inhibiting viral replication and its associated cytotoxicity. Key parameters measured are the half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50).
Studies have shown that synthetic quinoline derivatives possess potent activity against ZIKV in Vero cells. nih.gov For example, the compound N1-(2,8-bis(trifluoromethyl)-quinolin-4-yl)ethane-1,2-diamine demonstrated an EC50 of 0.80 µM with a CC50 of 195.00 µM. nih.gov Mechanistic studies on other broadly active antiviral compounds have indicated that they can interfere with late stages of the ZIKV life cycle, specifically impairing the formation and release of new virus particles. nih.gov These investigations often utilize image-based phenotypic assays and can extend to more complex models like three-dimensional brain organoids to assess the compound's ability to rescue virus-induced neurotoxicity. nih.gov
Table 2: Anti-Zika Virus (ZIKV) Activity of Synthetic Quinoline Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|
| N1-(2,8-bis(trifluoromethyl)-quinolin-4-yl)ethane-1,2-diamine | 0.80 ± 0.06 | 195.00 ± 8.90 | nih.gov |
| 2-[(2,8-bis(trifluoromethyl)quinolin-4-yl)amino]ethanol | 0.80 ± 0.03 | 189.00 ± 10.00 | nih.gov |
Anti-inflammatory and Immunomodulatory Mechanism Studies
The anti-inflammatory and immunomodulatory effects of quinoline derivatives are evaluated using various in vitro and in vivo models. A common in vitro model involves the use of immune cells, such as RAW 264.7 macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov Researchers then measure the ability of the test compounds to inhibit the production of key inflammatory mediators.
These mediators include nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov Furthermore, the effect on inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) is often assessed. nih.gov Studies have shown that certain quinoline-triazine hybrids can act as dual inhibitors of COX-2 and 15-LOX. nih.gov In non-human in vivo models, such as methotrexate-induced inflammation, the levels of inflammatory markers like matrix metalloproteinase-9 (MMP-9), IL-1β, and NF-kB in tissues are quantified to assess the compound's anti-inflammatory efficacy. nih.gov These studies have confirmed that quinoline derivatives can significantly reduce the expression of these inflammatory markers. nih.gov
Antitubercular Activity Research
The quinoline nucleus is a foundational scaffold in the development of new antitubercular agents, with numerous derivatives showing potent activity against Mycobacterium tuberculosis. eurekaselect.combenthamdirect.comresearchgate.net While specific research focusing exclusively on the antitubercular properties of this compound is not extensively detailed in the available literature, the known reactivity of its constituent parts—the quinoline core and the epoxide ring—provides a strong basis for its potential efficacy.
Several studies highlight the potential of the quinoline framework. For example, certain quinoline-oxadiazole hybrids have demonstrated remarkable antitubercular activity, with MIC values as low as 0.25 µg/mL. nih.gov Other research has identified quinoline hybrids displaying promising MIC values of 15.00 to 18.27 µM. eurekaselect.comresearchgate.net The evaluation of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives also produced compounds with good to excellent activity against M. tuberculosis. nih.gov
| Compound/Series | Target Organism | Activity (MIC) | Source(s) |
| Quinoline-Oxadiazole Hybrids (QD-19 to QD-21) | M. tuberculosis H37Rv | 0.25 µg/mL | nih.gov |
| Quinoline-Oxadiazole Hybrid (QD-18) | M. tuberculosis H37Rv | 0.5 µg/mL | nih.gov |
| Quinoline Derivatives (5e, 5f) | M. tuberculosis H37Rv | 6.25 and 3.12 µg/mL | epa.gov |
| Isatin-Tethered Quinoline (Q8b) | M. tuberculosis | 0.06 µg/mL | mdpi.com |
| 2-methoxy-3-(thiophen-2-ylmethyl)quinoline derivatives | M. tuberculosis H37Ra | 6.25 µg/mL | nih.gov |
| Quinoline Hybrids (6d, 7d) | M. tuberculosis | 18.27 µM and 15.00 µM | eurekaselect.combenthamdirect.comresearchgate.net |
| 1-Methoxy-2-(quinolin-4-yl)propan-2-ol (8a) | M. tuberculosis H37Rv | 14.4 µM | nih.gov |
Antimalarial and Antiprotozoal Research
Quinoline-based compounds have long been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine demonstrating the scaffold's effectiveness. nih.govnih.gov The primary mechanism for many 4-aminoquinolines involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govnih.gov This leads to a buildup of free heme, which is lethal to the parasite. nih.gov Research has expanded from malaria to other protozoal diseases, revealing that quinoline derivatives possess broad-spectrum activity against various parasites, including Leishmania and Trypanosoma species. nih.govresearchgate.net
The specific compound this compound features two key structural motifs: the 6-methoxyquinoline core and a reactive epoxide ring. The 6-methoxy substitution is present in quinine and other potent antimalarials. researchgate.netnih.gov Studies on related 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues have shown significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov
The oxirane (epoxide) group on the side chain of this compound introduces a site of high reactivity. Epoxides are electrophilic and can covalently bind to nucleophilic groups found in proteins and nucleic acids. nih.gov This opens up a potential mechanism of action distinct from the heme-polymerization inhibition typical of chloroquine. By alkylating essential parasite biomolecules, the compound could disrupt critical cellular functions, leading to parasite death. This covalent-binding capability makes it a subject of interest for overcoming resistance mechanisms that affect traditional quinoline antimalarials. nih.govacs.org
| Compound/Series | Target Organism | Activity (IC₅₀) | Source(s) |
| 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (8a) | Leishmania donovani | Significant Activity | nih.gov |
| Dihydropyrimidine-Quinolinyl Derivatives | Plasmodium falciparum | 0.014–5.87 µg/mL | mdpi.com |
| Mono- and bis-quinoline methanamine derivatives (40, 59) | P. falciparum (3D7 strain) | 0.23 and 0.93 µM | researchgate.net |
Mechanisms of Metabolic Transformation and Bioactivation in Research Models
The metabolic fate of this compound in biological systems is anticipated to be complex, involving enzymatic transformations of both the quinoline ring system and the oxiran side chain. These metabolic processes can lead to detoxification or, conversely, to bioactivation, forming reactive intermediates.
The quinoline nucleus itself is susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov Studies on quinoline have shown that it can be metabolized by liver microsomes to form various hydroxylated products. nih.gov A critical bioactivation pathway for quinoline involves its oxidation by CYP enzymes to form a highly reactive and mutagenic intermediate, quinoline-2,3-epoxide. nih.gov This demonstrates that the quinoline scaffold can be metabolically converted into a reactive species. Therefore, the quinoline ring of this compound could undergo similar CYP-mediated oxidations.
The epoxide moiety is an inherently reactive functional group due to significant ring strain. wikipedia.org This makes this compound itself a potentially electrophilic agent capable of direct covalent binding to cellular nucleophiles like proteins and DNA, a process known as direct bioactivation. nih.gov Beyond direct action, the epoxide ring is a primary target for specific metabolic enzymes. The principal pathways include:
Epoxide Hydrolase (EH) Catalysis : This is a major detoxification pathway where EH enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding, and generally less reactive, trans-1,2-diol. nih.govwikipedia.org
Glutathione (GSH) Conjugation : The epoxide can react with glutathione, either spontaneously or catalyzed by glutathione S-transferases (GSTs). This reaction opens the epoxide ring and forms a conjugate that can be further processed and excreted. nih.gov
| Moiety | Metabolic Process | Enzymes Involved | Potential Products | Outcome | Source(s) |
| Quinoline Ring | Oxidation (Hydroxylation, Epoxidation) | Cytochrome P450 (CYP) | Hydroxylated quinolines, Quinoline-epoxides | Bioactivation/Detoxification | nih.govnih.gov |
| Oxirane (Epoxide) Ring | Hydrolysis | Epoxide Hydrolase (EH) | Diol | Detoxification | nih.govwikipedia.org |
| Oxirane (Epoxide) Ring | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione Conjugates | Detoxification | nih.gov |
| Whole Molecule | Covalent Binding | N/A (Direct Reaction) | Adducts with DNA, Proteins | Bioactivation (Toxicity/Efficacy) | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and reactivity, providing a detailed picture of the molecule's chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry and electronic properties of chemical compounds with a high degree of accuracy. nih.govoatext.com For 6-[(oxiran-2-yl)methoxy]quinoline, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311G*, would first involve a geometry optimization to find the most stable three-dimensional arrangement of its atoms. nih.govmalariaworld.org This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.
Following optimization, a frequency calculation is usually performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov The electronic properties derived from DFT calculations include the distribution of electron density, which highlights electron-rich and electron-deficient regions of the molecule, and the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.
Table 1: Predicted Molecular Geometry Parameters from DFT
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Quinoline (B57606) Ring C-C Bond Lengths | The lengths of the carbon-carbon bonds within the aromatic quinoline core. | ~1.36 - 1.45 Å |
| Quinoline Ring C-N Bond Lengths | The lengths of the carbon-nitrogen bonds in the heterocyclic part of the quinoline ring. | ~1.31 - 1.37 Å |
| Epoxide C-C Bond Length | The length of the carbon-carbon bond within the strained three-membered oxirane ring. | ~1.47 Å |
| Epoxide C-O Bond Length | The length of the carbon-oxygen bonds within the oxirane ring. | ~1.43 Å |
| Ether C-O-C Bond Angle | The angle of the ether linkage connecting the quinoline and oxirane moieties. | ~118° |
Note: The values in this table are representative and would be precisely determined for this compound through a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For conjugated systems like quinolines, the HOMO and LUMO are often delocalized over the aromatic backbone. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for Quinoline-like Systems
| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Diphenylquinoxaline Derivative researchgate.net | -5.60 | -3.04 | 2.56 |
| Quinoxaline-based Dye researchgate.net | -5.13 | -3.04 | 2.09 |
Note: This table shows examples of FMO energies for related heterocyclic systems to illustrate typical values. Specific values for this compound would need to be calculated.
To quantify the reactivity of different atomic sites within a molecule, DFT calculations are used to derive various reactivity descriptors. The Fukui function, f(r), is a primary tool that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov It measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov
f+ (r) predicts sites for nucleophilic attack (where an electron is accepted).
f- (r) predicts sites for electrophilic attack (where an electron is donated).
f0 (r) predicts sites for radical attack .
For this compound, one would expect the Fukui functions to highlight the carbons of the reactive epoxide ring as primary sites for nucleophilic attack. nih.gov The nitrogen atom and specific carbons in the quinoline ring would likely be identified as potential sites for electrophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein or DNA. nih.gov These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. The resulting docking score, usually expressed in units like kcal/mol, provides an estimate of the binding affinity, with more negative scores indicating a stronger, more favorable interaction. nih.gov
For a compound like this compound, docking studies could be performed against various enzymes or receptors where quinoline derivatives are known to be active, such as tyrosine kinases (EGFR, VEGFR-2), P-glycoprotein, or monoamine oxidases (MAO). nih.govnih.govnih.gov The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site.
Table 3: Example Docking Scores for Other Quinoline Derivatives Against Protein Targets
| Quinoline Compound | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Halogenated Quinoline (Q3Cl4F) | MAO-A | -7.24 | nih.gov |
| Halogenated Quinoline (Q3Cl4F) | MAO-B | -8.37 | nih.gov |
| Harmine (Reference Drug) | MAO-A | -6.57 | nih.gov |
Note: This table illustrates the type of data obtained from molecular docking studies. The binding affinity of this compound would depend on the specific protein target it is docked against.
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov Starting from the best-docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and any conformational changes that occur upon binding. nih.gov
Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests the complex has reached equilibrium and is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values can highlight flexible regions of the protein, such as loops, or residues that adjust to accommodate the ligand. nih.gov
MD simulations can confirm the stability of the interactions predicted by docking and may reveal new, transient interactions. nih.gov This dynamic analysis provides a more realistic and detailed understanding of the ligand's binding mechanism and its effect on the protein's structure and function. nih.govnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
In the realm of drug discovery and development, the early assessment of a compound's pharmacokinetic properties is crucial for prioritizing candidates with a higher probability of success. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) have become indispensable tools, offering rapid and cost-effective screening of large compound libraries. iipseries.org For quinoline derivatives, including this compound, these computational models provide valuable insights into their potential as therapeutic agents. nih.govnih.gov
The evaluation of druglikeness is often the first step in this computational analysis. This is frequently assessed using rules such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. researchgate.net For a compound to be considered "druglike" by this rule, it should generally have a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. Quinoline derivatives are often designed and synthesized to adhere to these principles to improve their pharmacokinetic profiles. nih.govsemanticscholar.org
Further in silico analysis delves into specific ADME parameters. Human intestinal absorption (HIA) is a critical factor for orally administered drugs. mdpi.com Computational models can predict the percentage of a compound that will be absorbed from the gut into the bloodstream. mdpi.com Another key parameter is the prediction of blood-brain barrier (BBB) penetration, which is essential for compounds targeting the central nervous system. Conversely, for peripherally acting drugs, low BBB penetration is desirable to avoid central side effects. The interaction with efflux pumps like P-glycoprotein (P-gp) is also computationally modeled, as being a P-gp substrate can lead to lower intracellular concentrations and contribute to multidrug resistance. mdpi.comnih.gov
| ADME Parameter | Predicted Value/Characteristic | Implication for Research Prioritization |
| Absorption | ||
| Lipinski's Rule of Five | Compliant | Indicates good potential for oral bioavailability. researchgate.net |
| Human Intestinal Absorption (HIA) | High (>90%) | Suggests efficient absorption from the gastrointestinal tract. mdpi.com |
| Caco-2 Permeability | Moderate to High | Predicts good passive diffusion across the intestinal epithelial barrier. nih.gov |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Low to Moderate Penetration | May be suitable for targeting peripheral tissues while minimizing central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | Yes/No | A "No" prediction is often preferred to avoid efflux and potential drug resistance. mdpi.comnih.gov |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with other medications metabolized by this key enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the pathway and rate of elimination from the body. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. nih.gov |
| Mutagenicity (Ames test) | Negative | Indicates a lower probability of being carcinogenic. |
This table is a generalized representation based on in silico studies of various quinoline derivatives and does not represent empirically validated data for this compound.
By analyzing these comprehensive in silico profiles, researchers can rank compounds, deprioritize those with predicted liabilities (e.g., high toxicity, poor absorption), and select the most promising candidates for further experimental validation. researchgate.net
Computational Studies on Reaction Mechanisms and Transition States in Quinoline-Epoxide Synthesis
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, including the synthesis of complex molecules like this compound. researchgate.net Through methods such as Density Functional Theory (DFT), it is possible to model reaction pathways, identify transition states, and calculate activation energies, offering a deeper understanding that complements experimental observations. researchgate.net
The most direct synthetic route to this compound involves the reaction of 6-hydroxyquinoline (B46185) with an epoxide precursor, typically epichlorohydrin (B41342), in the presence of a base. This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization.
The key steps in the reaction mechanism are as follows:
Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of 6-hydroxyquinoline by a base, such as sodium hydroxide. This generates a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks one of the carbon atoms of the epichlorohydrin molecule. Computational studies on similar systems suggest that this attack preferentially occurs at the less sterically hindered primary carbon of the epichlorohydrin.
Intramolecular Cyclization (Epoxide Formation): Following the initial nucleophilic substitution, an intramolecular Williamson ether synthesis-type reaction occurs. The newly formed alkoxide attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the oxirane (epoxide) ring. This step results in the final product, this compound.
Computational studies can be employed to model each of these steps. For instance, calculations can determine the energy barrier for the nucleophilic attack and the subsequent cyclization. The geometry of the transition states—the highest energy point along the reaction coordinate—can be calculated, providing a three-dimensional picture of the atoms as bonds are being broken and formed. nih.gov
In the context of quinoline-epoxide synthesis, computational analysis can help optimize reaction conditions. For example, by modeling the reaction in different solvents, it is possible to predict which solvent will best stabilize the transition state and thus increase the reaction rate. Temperature control is also critical; computational models can help explain why lower temperatures (e.g., 0–5°C) can improve yields by minimizing side reactions like the polymerization of epichlorohydrin.
Furthermore, theoretical studies can investigate the regioselectivity of reactions, which is particularly relevant in more complex quinoline syntheses like the Combes or Friedländer reactions. rsc.orgtubitak.gov.tr While the synthesis of this compound from 6-hydroxyquinoline is relatively straightforward, computational analysis remains a valuable tool for understanding the electronic and steric effects that govern the reaction's efficiency and for predicting the outcomes of related synthetic strategies. researchgate.net
Future Perspectives and Research Directions
Design Principles for Next-Generation Quinoline-Epoxide Research Compounds
The development of new therapeutic agents based on the quinoline-epoxide framework is guided by established principles of drug design, focusing on optimizing the molecule's structure to enhance efficacy and selectivity while minimizing off-target effects. The epoxide group, a three-membered ring containing oxygen, is a key feature, acting as an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in biological targets. researchgate.netresearchgate.netbiosolveit.de
Key design strategies for future research compounds will likely involve:
Modulating Epoxide Reactivity: The electrophilicity of the epoxide ring can be tuned by modifying the electronic properties of the quinoline (B57606) scaffold. The goal is to create a compound that is stable enough to travel to its target but reactive enough to form a covalent bond upon binding. researchgate.netacs.org
Structure-Activity Relationship (SAR) Studies: Systematic modifications to both the quinoline ring and the linker connecting it to the epoxide will be crucial. For the quinoline core, SAR studies can optimize interactions with the target protein, while modifications around the epoxide can influence its reactivity and stereochemistry, which is often critical for biological activity. drugdesign.orgmdpi.com
Optimizing Physicochemical Properties: The quinoline moiety can be altered to improve properties such as solubility, cell permeability, and metabolic stability, which are essential for a successful therapeutic agent. frontiersin.org
Table 1: Design Principles for Future Quinoline-Epoxide Compounds
| Design Principle | Objective | Rationale |
|---|---|---|
| Scaffold Tuning | Enhance target affinity and selectivity. | The quinoline core provides the primary binding interactions with the target protein. |
| Warhead Modification | Optimize covalent bond formation. | The epoxide's reactivity must be balanced to avoid off-target reactions. researchgate.netresearchgate.net |
| Linker Optimization | Ensure proper orientation of the warhead. | The length and flexibility of the methoxy linker position the epoxide for reaction with a target nucleophile. acs.org |
| Stereochemical Control | Improve potency and reduce off-target effects. | The stereochemistry of the epoxide is often crucial for precise interaction with the target. mdpi.com |
Exploration of Novel Biological Targets for Therapeutic Research
The covalent-binding capability endowed by the epoxide group makes quinoline-epoxide compounds particularly suited for targeting a wide range of proteins. researchgate.netresearchgate.net While many epoxide-containing drugs are known for their anticancer properties, often acting as alkylating agents for DNA and proteins, future research can expand into new therapeutic areas. bohrium.comnih.gov
Potential novel biological targets include:
Enzymes with Active Site Nucleophiles: Many enzyme classes, such as proteases, kinases, and hydrolases, utilize nucleophilic amino acids (e.g., cysteine, serine, histidine) in their active sites. A quinoline-epoxide compound can be designed to first bind non-covalently and then form an irreversible covalent bond, leading to potent and sustained inhibition. biosolveit.denih.gov
Soluble Epoxide Hydrolase (sEH): This enzyme is a key therapeutic target for managing cardiovascular diseases and inflammation. nih.govnih.gov Inhibitors of sEH prevent the breakdown of beneficial epoxy-fatty acids. researchgate.netacs.org A quinoline-epoxide scaffold could be adapted to target this enzyme.
Protein-Protein Interactions: Targeting traditionally "undruggable" protein-protein interactions is a major goal in drug discovery. Covalent inhibitors can be effective by binding to surface-exposed nucleophilic residues, and the quinoline moiety could provide the necessary binding affinity to drive this interaction.
Table 2: Potential Biological Target Classes for Quinoline-Epoxide Compounds
| Target Class | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Kinases | Oncology, Inflammation | Covalent modification of a conserved cysteine residue in the active site. |
| Cysteine Proteases | Infectious Diseases, Oncology | Irreversible inhibition via alkylation of the catalytic cysteine. biosolveit.de |
| Deacetylases (HDACs) | Oncology, Neurology | Targeting zinc-coordinating histidine or other nucleophiles in the active site. |
| Soluble Epoxide Hydrolase | Cardiovascular, Inflammation | Inhibition of the enzyme to increase levels of anti-inflammatory lipids. nih.govnih.gov |
| Bacterial Enzymes | Infectious Diseases | Targeting essential enzymes like DNA gyrase or topoisomerase. nih.gov |
Development of Advanced Synthetic Strategies for Complex Quinoline-Epoxide Architectures
The synthesis of novel and structurally diverse quinoline-epoxide analogues is fundamental to exploring their therapeutic potential. Modern synthetic organic chemistry offers a powerful toolkit to create these complex molecules with high efficiency and precision. frontiersin.orgnih.gov
Future synthetic strategies will likely leverage:
Modern Quinoline Synthesis: Techniques such as transition-metal-catalyzed reactions, C-H bond functionalization, and microwave- or ultrasound-assisted synthesis can be used to rapidly build libraries of functionalized quinoline scaffolds. mdpi.comrsc.org
Asymmetric Epoxidation: Since the stereochemistry of the epoxide is often critical for biological activity, the use of catalytic asymmetric epoxidation methods is essential to produce enantiomerically pure compounds. mdpi.com
Modular "Click Chemistry" Approaches: These highly efficient and specific reactions could be used to connect a pre-formed quinoline piece with an epoxide-containing fragment, allowing for the rapid generation of a diverse library of test compounds. frontiersin.org
Late-Stage Functionalization: Introducing the epoxide or modifying the quinoline ring at a late stage in the synthesis allows for the efficient production of diverse analogues from a common intermediate.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be applied to accelerate the development of quinoline-epoxide compounds. researcher.life These computational tools can analyze complex datasets to predict molecular properties and guide the design of new compounds. biosolveit.de
Applications in this area include:
Covalent Docking Simulations: Computational programs can model how a quinoline-epoxide compound binds to a target protein and predict the feasibility of the covalent reaction. This helps prioritize which compounds to synthesize and test. biosolveit.deacs.org
Virtual Screening: AI can be used to screen vast virtual libraries of potential quinoline-epoxide structures to identify those most likely to be active against a specific biological target.
Predictive Modeling: ML models can be trained on existing data to predict the structure-activity relationships, reactivity of the epoxide warhead, and ADME (absorption, distribution, metabolism, and excretion) properties of new designs.
Table 3: Application of AI/ML in Quinoline-Epoxide Research
| AI/ML Technique | Application | Purpose |
|---|---|---|
| Covalent Docking | Binding Pose Prediction | To visualize and score the interaction between the compound and its target protein. biosolveit.de |
| Virtual Screening | Hit Identification | To rapidly screen large virtual libraries for potential binders to a target. |
| Quantitative SAR (QSAR) | Activity Prediction | To build models that predict the biological activity of new compounds based on their structure. |
| ADME/Tox Prediction | Druglikeness Assessment | To predict metabolic stability, permeability, and potential toxicity early in the design process. |
Role of 6-[(oxiran-2-yl)methoxy]quinoline in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, compounds like this compound are valuable scaffolds for creating chemical biology probes. These tools are designed to study biological processes, identify new drug targets, and validate mechanisms of action. mdpi.comnih.gov
The dual functionality of this compound is ideal for probe development:
Fluorescent Reporter: The quinoline core is a well-known fluorophore, and its photophysical properties can be exploited for bio-imaging applications. nih.govcrimsonpublishers.com
Reactive Handle: The epoxide group serves as a reactive "warhead" that can covalently label a target protein. researchgate.netnih.gov
This combination allows for the design of Activity-Based Probes (ABPs) . An ABP based on this scaffold could be used to enter cells, bind to its target enzyme, and form a permanent covalent bond. nih.govmdpi.com The fluorescent quinoline tag would then allow researchers to visualize the location and quantity of active enzyme within the cell, providing invaluable insights into its function in health and disease.
Table 4: Components of a Potential Chemical Probe Based on this compound
| Probe Component | Function | Provided by Scaffold |
|---|---|---|
| Binding Moiety | Provides selectivity for the target protein. | Quinoline Ring |
| Reactive Group (Warhead) | Forms a covalent bond with the target. | Epoxide Ring mdpi.com |
| Reporter Tag | Enables detection and visualization. | Quinoline Ring (as a fluorophore) crimsonpublishers.com |
Q & A
Basic Research Question
- NMR Spectroscopy :
- X-Ray Crystallography :
What computational strategies are recommended for modeling the electronic properties and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy, especially for epoxide ring-opening energetics .
- Molecular Dynamics (MD) :
- Simulate solvent effects (e.g., water vs. DMSO) on epoxide stability using AMBER or CHARMM force fields .
How can researchers address contradictions in reported biological activity data for this compound analogs?
Advanced Research Question
- Data Validation Workflow :
- Use cell lines (e.g., HEK293 or HeLa) with matched passage numbers.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to solvent-only baselines .
3. Statistical Analysis : - Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC₅₀ values across studies .
What are the challenges in derivatizing the epoxide moiety of this compound for targeted drug delivery?
Advanced Research Question
- Steric Hindrance : The quinoline ring’s planar structure restricts access to the epoxide, limiting nucleophilic attack. Solutions:
- Regioselectivity : Competing ring-opening at either epoxide carbon can yield mixed products. Mitigation:
- Employ Lewis acid catalysts (e.g., BF₃·Et₂O) to direct attack to the less hindered carbon .
- Stability : Epoxides degrade under acidic or aqueous conditions. Storage recommendations:
- Argon atmosphere at –20°C in amber vials .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts .
- Spill Management :
- Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Avoid water to prevent epoxide hydrolysis .
How does the methoxy group at the 6-position influence the compound’s photophysical properties?
Advanced Research Question
- UV-Vis Spectroscopy : The methoxy group acts as an electron-donating substituent, red-shifting absorption maxima (λmax) by 10–15 nm compared to unsubstituted quinoline.
- Fluorescence Quenching : Epoxide ring strain reduces quantum yield (Φ) by 20–30% relative to non-epoxidized analogs. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
